molecular formula C10H11N3O4 B3133881 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione CAS No. 400074-65-9

6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B3133881
CAS No.: 400074-65-9
M. Wt: 237.21 g/mol
InChI Key: PIHMJEBKQGQSJE-UHFFFAOYSA-N
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Description

6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione is a complex organic compound that belongs to the class of pyrimidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and isoxazoles. Common synthetic routes may involve:

    Condensation reactions: Combining pyrimidine derivatives with isoxazole derivatives under acidic or basic conditions.

    Cyclization reactions: Formation of the pyrimidinedione ring through intramolecular cyclization.

    Hydroxylation: Introduction of the hydroxyl group at the 6-position using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The methyl groups and the isoxazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione: can be compared with other pyrimidinedione derivatives and isoxazole-containing compounds.

    Similar compounds: this compound, this compound.

Uniqueness

    Structural uniqueness: The presence of both pyrimidinedione and isoxazole rings in the same molecule.

    Biological activity: Unique biological activities compared to other similar compounds.

Properties

IUPAC Name

6-hydroxy-1,3-dimethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-5-4-6(17-11-5)7-8(14)12(2)10(16)13(3)9(7)15/h4,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHMJEBKQGQSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2=C(N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione
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6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione
Reactant of Route 3
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6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione
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6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione
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6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione
Reactant of Route 6
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6-hydroxy-1,3-dimethyl-5-(3-methyl-5-isoxazolyl)-2,4(1H,3H)-pyrimidinedione

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